molecular formula C18H20N2O6 B13567888 1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-YL) 3-methylazetidine-1,3-dicarboxylate

1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-YL) 3-methylazetidine-1,3-dicarboxylate

Cat. No.: B13567888
M. Wt: 360.4 g/mol
InChI Key: ISYRLIAYSSKOMT-UHFFFAOYSA-N
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Description

1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, a dioxoisoindoline moiety, and an azetidine ring, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl azetidine-1,3-dicarboxylate with a dioxoisoindoline derivative under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate stands out due to its combination of a tert-butyl group, a dioxoisoindoline moiety, and an azetidine ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate

InChI

InChI=1S/C18H20N2O6/c1-17(2,3)25-16(24)19-9-18(4,10-19)15(23)26-20-13(21)11-7-5-6-8-12(11)14(20)22/h5-8H,9-10H2,1-4H3

InChI Key

ISYRLIAYSSKOMT-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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